4-acetamidophenyl 2-fluorobenzoate
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Overview
Description
4-acetamidophenyl 2-fluorobenzoate is an organic compound that belongs to the class of fluorinated aromatic esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamidophenyl 2-fluorobenzoate typically involves the esterification of 4-acetamidophenol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-acetamidophenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The acetamido group can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-acetamidophenyl 2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-acetamidophenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the fluorobenzoate moiety can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-acetamidophenyl 4-fluorobenzoate: Similar structure but with the fluorine atom at a different position.
4-acetamidophenyl 3-fluorobenzoate: Another positional isomer with the fluorine atom at the meta position.
4-acetamidophenyl 2-chlorobenzoate: Similar compound with a chlorine atom instead of fluorine.
Uniqueness
4-acetamidophenyl 2-fluorobenzoate is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications .
Properties
IUPAC Name |
(4-acetamidophenyl) 2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZOPYZZOYMDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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